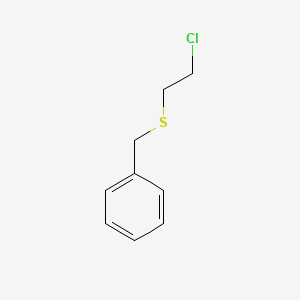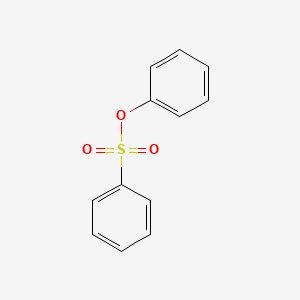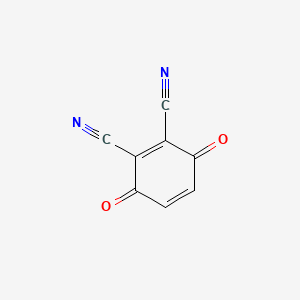
3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is characterized by its complex structure, which includes indole and benzofuran moieties. This compound is primarily used as a dye and has applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one typically involves the condensation of 1-ethyl-2-methylindole with phthalic anhydride under acidic conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the benzofuran ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the indole rings.
Wissenschaftliche Forschungsanwendungen
3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one has several scientific research applications, including:
Chemistry: Used as a dye in various chemical assays and analytical techniques.
Biology: Employed in staining biological samples for microscopic analysis.
Industry: Utilized in the production of colorants and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of 3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound’s indole moieties can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-bis(1-methyl-2-ethylindol-3-yl)-2-benzofuran-1-one: Similar structure but with different alkyl substituents on the indole rings.
3,3-bis(1-ethyl-2-methylindol-3-yl)phthalide: Similar structure but with a phthalide moiety instead of a benzofuran ring.
Uniqueness
3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one is unique due to its specific combination of indole and benzofuran moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research and industry make it a valuable compound.
Eigenschaften
CAS-Nummer |
22091-92-5 |
|---|---|
Molekularformel |
C30H28N2O2 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
3,3-bis(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one |
InChI |
InChI=1S/C30H28N2O2/c1-5-31-19(3)27(22-14-8-11-17-25(22)31)30(24-16-10-7-13-21(24)29(33)34-30)28-20(4)32(6-2)26-18-12-9-15-23(26)28/h7-18H,5-6H2,1-4H3 |
InChI-Schlüssel |
CONFUNYOPVYVDC-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C2=CC=CC=C21)C3(C4=CC=CC=C4C(=O)O3)C5=C(N(C6=CC=CC=C65)CC)C)C |
Kanonische SMILES |
CCN1C(=C(C2=CC=CC=C21)C3(C4=CC=CC=C4C(=O)O3)C5=C(N(C6=CC=CC=C65)CC)C)C |
| 22091-92-5 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


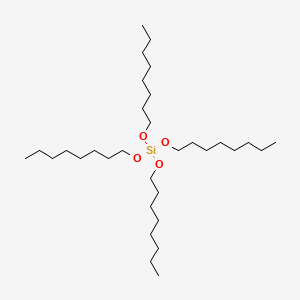
![2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B1606094.png)

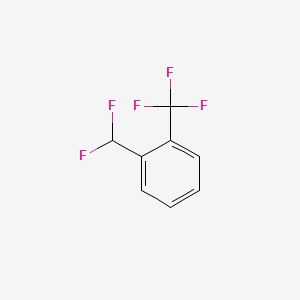
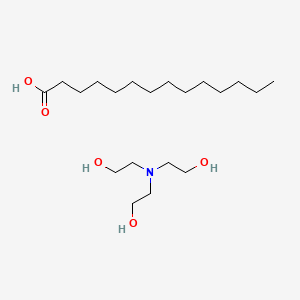
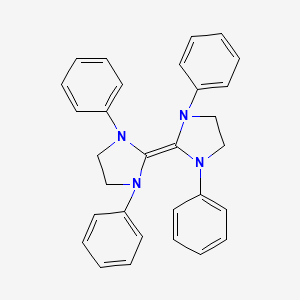
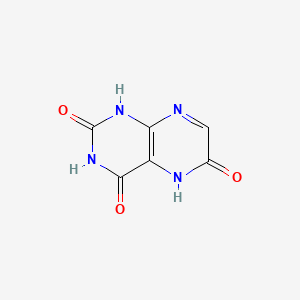
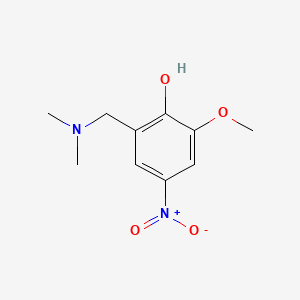

![1,6-Dioxaspiro[4.4]nonane-2,7-dione](/img/structure/B1606111.png)
